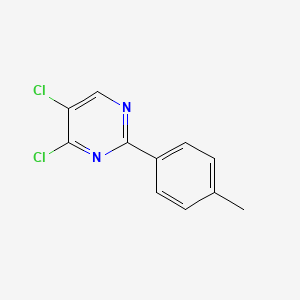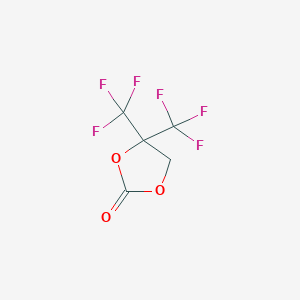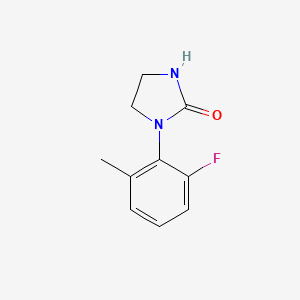
3-bromo-N-propyl-5-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It belongs to the trifluoromethyl benzene derivatives class and is represented by the CAS number 54962-75-3 . This compound combines a bromine atom, a trifluoromethyl group, and an aniline moiety.
Méthodes De Préparation
Synthetic Routes:: This can be achieved through electrophilic aromatic substitution using N-bromosuccinimide (NBS) as the brominating agent . The reaction proceeds as follows:
C₆H₅CH₂CH₂NH₂+NBS→C₆H₅CH₂CH₂NBr+succinimide
Industrial Production:: Industrial-scale production methods typically involve optimized reaction conditions to achieve high yields of the desired compound. These conditions may include specific solvents, catalysts, and temperature ranges.
Analyse Des Réactions Chimiques
3-Bromo-N-propyl-5-(trifluoromethyl)aniline can undergo various reactions:
Arylation: The bromine atom makes it amenable to Suzuki–Miyaura cross-coupling reactions.
Reduction: Reduction of the nitro group (if present) to the corresponding aniline can be achieved using reducing agents.
Substitution: The aniline group can undergo nucleophilic substitution reactions.
Common reagents include NBS for bromination, reducing agents like tin(II) chloride for nitro group reduction, and various bases for substitution reactions.
Applications De Recherche Scientifique
3-Bromo-N-propyl-5-(trifluoromethyl)aniline finds applications in:
Medicinal Chemistry: It may serve as a scaffold for designing novel pharmaceutical compounds.
Materials Science: Its unique structure could contribute to the development of functional materials.
Agrochemicals: It might be explored for pesticide or herbicide development.
Mécanisme D'action
The exact mechanism of action for this compound depends on its specific application. For medicinal purposes, it could interact with biological targets, affecting cellular processes or pathways.
Comparaison Avec Des Composés Similaires
While there are no direct analogs with the same combination of substituents, comparing it to related anilines or trifluoromethyl-substituted compounds highlights its distinct features.
Propriétés
Formule moléculaire |
C10H11BrF3N |
|---|---|
Poids moléculaire |
282.10 g/mol |
Nom IUPAC |
3-bromo-N-propyl-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H11BrF3N/c1-2-3-15-9-5-7(10(12,13)14)4-8(11)6-9/h4-6,15H,2-3H2,1H3 |
Clé InChI |
RLHWCDHGLPLZFN-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1=CC(=CC(=C1)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dichloro-4-[2-(4-nitrophenyl)hydrazono]but-2-enoic acid](/img/structure/B12083335.png)



![Ethyl 2-[(cyclopropylmethyl)amino]propanoate](/img/structure/B12083361.png)


![Carbamic acid,N-[(1S)-4-[5-[3-cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-N-(2-hydroxyethyl)-, 1,1-dimethylethyl ester](/img/structure/B12083371.png)
![5-[(2-Chlorophenyl)methoxy]pentanehydrazide](/img/structure/B12083376.png)





